[Ir(ppy)2(bpy)]PF6
Description
Overview of Cyclometalated Iridium(III) Complexes in Luminescent and Catalytic Applications
Cyclometalated iridium(III) complexes have garnered extensive research interest over the past few decades due to their exceptional photophysical properties. nih.gov The strong spin-orbit coupling imparted by the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet excited state, leading to highly efficient phosphorescence. nih.govresearchgate.net This strong luminescence, combined with their high thermal stability and the ability to tune their emission color across the visible spectrum by modifying the ligands, makes them ideal candidates for a range of light-based technologies. researchgate.netcore.ac.uk
Prominent applications include:
Organic Light-Emitting Diodes (OLEDs): Iridium complexes are widely used as phosphorescent dopants in the emissive layer of OLEDs, enabling devices with high efficiency and brightness. nih.govpusan.ac.krresearchgate.net
Photoredox Catalysis: These complexes can act as potent photocatalysts, absorbing visible light to initiate single-electron transfer (SET) processes that drive a wide array of organic transformations. pusan.ac.krresearchgate.netresearchgate.netsci-hub.se
Bioimaging and Sensing: Their strong luminescence and photostability have been harnessed to develop probes for cellular imaging and for sensing various biological analytes. nih.govresearchgate.net
Light-Emitting Electrochemical Cells (LEECs): Cationic iridium complexes like [Ir(ppy)2(bpy)]PF6 are the most common class of emitters used in LEECs, a simpler alternative to OLEDs for solid-state lighting. princeton.eduacs.org
Solar Energy Conversion: Their capacity for light harvesting has led to their investigation in systems for solar energy conversion, including dye-sensitized solar cells and water splitting. nih.govresearchgate.net
Significance of this compound as a Prototypical System in Fundamental and Applied Research
This compound stands out as the archetypal or benchmark cationic iridium(III) complex. princeton.educore.ac.ukacs.orgchemrxiv.org Its structure consists of a central iridium ion coordinated to two cyclometalated 2-phenylpyridine (B120327) (ppy) ligands and one bidentate 2,2'-bipyridine (B1663995) (bpy) ligand, with a hexafluorophosphate (B91526) (PF6⁻) anion to balance the charge.
Its significance stems from several key factors:
A Model for Structure-Property Relationships: The electronic structure of this compound is well-understood. The highest occupied molecular orbital (HOMO) is primarily located on the iridium metal center and the ppy ligands, while the lowest unoccupied molecular orbital (LUMO) is localized on the bpy ligand. princeton.educmu.edu This separation allows for the independent tuning of the complex's redox and photophysical properties by modifying either the cyclometalating (ppy) or the ancillary (bpy) ligand, making it an ideal platform for fundamental studies. pusan.ac.krsci-hub.se
A Reference Standard: In numerous studies, new iridium complexes are synthesized and their properties are compared against this compound to gauge the effect of structural modifications. core.ac.ukacs.org For instance, replacing the bpy ligand with other diimine ligands or introducing substituents on the ppy rings can shift the emission color, enhance quantum yield, or alter redox potentials. acs.orgacs.org
Balanced Properties: While not always the highest performing in every application, it offers a robust and well-characterized combination of thermal stability, reasonable quantum yield, and strong visible light absorption, making it a reliable starting point for developing more specialized materials.
The following tables present key photophysical and electrochemical data for this compound and a commonly used analogue, [Ir(ppy)2(dtbbpy)]PF6, which features tert-butyl groups on the bipyridine ligand for improved solubility and stability.
| Complex | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (ΦPL) [%] | Excited-State Lifetime (τ) [ns] |
|---|---|---|---|
| [Ir(ppy)2(bpy)]PF6 | ~600 core.ac.uk | 6.2 - 7.1 cmu.edursc.org | ~270 - 300 core.ac.ukrsc.org |
| [Ir(ppy)2(dtbbpy)]PF6 | 570 rsc.org | 17.2 - 17.9 rsc.org | ~500 - 620 rsc.org |
| Complex | Oxidation Potential (Eox) [V vs SCE] | Reduction Potential (Ered) [V vs SCE] | Electrochemical Gap [V] |
|---|---|---|---|
| [Ir(ppy)2(bpy)]PF6 | +1.25 acs.org | -1.38 acs.org | 2.63 |
| [Ir(ppy)2(dtbbpy)]PF6 | +1.21 chemrxiv.org | -1.51 chemrxiv.org | 2.72 |
Historical Context and Evolution of Research on this compound and its Analogues
Research into cyclometalated iridium(III) complexes gained significant momentum in the late 1990s and early 2000s, driven by the quest for efficient emitters for OLED technology. This compound and its neutral counterpart, fac-[Ir(ppy)3], were among the early stars of this research wave.
The evolution of research can be traced through several phases:
Fundamental Photophysics and OLEDs: Initial investigations focused on understanding the fundamental electronic structure and photophysical properties of these complexes. This led to their rapid adoption as the leading class of phosphorescent emitters in OLEDs, where they enabled a significant leap in device efficiency.
Systematic Tuning and Diversification: Recognizing the modularity of the [Ir(C^N)2(N^N)]⁺ scaffold, researchers began systematically modifying the ligands to tune the emission color from blue to red, improve quantum yields, and enhance stability. core.ac.ukrsc.org This led to vast libraries of analogues, each tailored for specific optical properties. For example, introducing electron-withdrawing fluorine atoms to the ppy ligands was shown to raise the HOMO energy, resulting in a blue-shift of the emission. acs.org
Expansion into Photocatalysis: The long-lived triplet excited state and tunable redox potentials of these complexes made them attractive candidates for photoredox catalysis. researchgate.netsci-hub.se Researchers demonstrated that the excited state of complexes like [Ir(ppy)2(bpy)]⁺ could act as both a potent oxidant and reductant, enabling a wide range of challenging organic reactions using visible light as a clean energy source.
Biological and Sensing Applications: More recently, the field has expanded into the life sciences. The intrinsic luminescence of iridium complexes is being exploited for high-contrast cellular imaging, while their sensitivity to the local environment is used to design sensors for ions and biomolecules. nih.govresearchgate.net
Scope and Objectives of Academic Investigations into this compound
Academic research on this compound and its derivatives continues to be a vibrant area, with several key objectives driving current investigations:
Improving Efficiency and Stability: A primary goal is the design of new complexes with near-unity quantum yields and enhanced operational stability, particularly for demanding applications like commercial OLEDs and LEECs. princeton.eduresearchgate.net
Accessing the Full Color Spectrum: While red and green emitters are well-established, developing stable and efficient deep-blue and near-infrared (NIR) emitting iridium complexes remains a significant challenge. princeton.edu
Expanding the Catalytic Toolbox: Researchers are focused on designing new iridium photocatalysts with tailored redox potentials to enable novel and more challenging chemical transformations, including asymmetric catalysis. rsc.org
Developing "Smart" Materials: A major objective is to create multifunctional materials that respond to external stimuli. This includes developing complexes for theranostics (combining therapy and diagnostics), where a compound can both image a disease state (e.g., a tumor) and act as a photosensitizer for photodynamic therapy upon light irradiation. researchgate.net
Fundamental Mechanistic Understanding: Despite extensive research, detailed investigations continue to unravel the complex excited-state dynamics and reaction mechanisms that govern the behavior of these complexes, using advanced spectroscopic and computational techniques. researchgate.net This fundamental knowledge is crucial for the rational design of next-generation materials.
Properties
Molecular Formula |
C32H24F6IrN4P |
|---|---|
Molecular Weight |
801.7 g/mol |
IUPAC Name |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization of Ir Ppy 2 Bpy Pf6 and Its Derivatives
Synthetic Routes to [Ir(ppy)2(bpy)]PF6 from Precursors
The synthesis of this compound is typically achieved through a two-step procedure. This involves the initial synthesis of a chloro-bridged iridium dimer, which is then reacted with the bipyridine ligand followed by a counterion exchange.
Synthesis of Cyclometalated Iridium Dimer Intermediates (e.g., [(ppy)2Ir(μ-Cl)]2)
The formation of the cyclometalated iridium dimer, [(ppy)2Ir(μ-Cl)]2, is a critical first step. This is generally accomplished through the reaction of iridium trichloride (B1173362) hydrate (B1144303) (IrCl3·nH2O) with an excess of the cyclometalating ligand, 2-phenylpyridine (B120327) (ppyH). nih.govacs.org The reaction is typically carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, under reflux conditions. nih.govacs.org This process, often referred to as the Nonoyama protocol, facilitates the C-H activation and subsequent coordination of the phenylpyridine ligand to the iridium center, forming a stable dimeric structure bridged by two chloride ions. nih.gov The resulting dimer is often a yellow solid that can be isolated and purified before proceeding to the next step. nih.gov
Microwave-assisted synthesis has also been explored as a method to accelerate the cyclometalation process, offering a potentially faster and more efficient route to obtaining the iridium dimer intermediate. acs.org
| Reactants | Solvent | Conditions | Reference |
|---|---|---|---|
| IrCl3·nH2O, 2-phenylpyridine | 2-ethoxyethanol/water (3:1) | Reflux | nih.govacs.org |
| IrCl3·nH2O, 2-phenylpyridine | 2-methoxyethanol/water | Reflux | acs.org |
Coordination with 2,2'-Bipyridine (B1663995) (bpy) Ligand and Counterion Exchange to Form this compound
Once the chloro-bridged dimer [(ppy)2Ir(μ-Cl)]2 is obtained, it is reacted with the ancillary ligand, 2,2'-bipyridine (bpy). mdpi.comacs.org This reaction typically takes place in a suitable solvent mixture, such as dichloromethane (B109758) and methanol (B129727). acs.orgnih.gov The bipyridine ligand displaces the bridging chlorides, leading to the formation of the cationic complex [Ir(ppy)2(bpy)]+. mdpi.com
To complete the synthesis, a counterion exchange is performed. This is usually achieved by adding a salt containing the desired counterion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6) or potassium hexafluorophosphate (KPF6), to the reaction mixture. acs.org This results in the precipitation of the final product, this compound, as a stable, often yellow, solid. orgsyn.org The product can then be purified by techniques like recrystallization or column chromatography. acs.org
Methodological Refinements for Scalable Synthesis
Given the increasing demand for this compound and its derivatives in various applications, particularly photoredox catalysis, there has been a focus on developing more practical and scalable synthetic methods. orgsyn.org Refinements to the traditional synthetic protocols aim to improve yields, reduce reaction times, and simplify purification processes. acs.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the coordination of the ppy and bpy ligands to the iridium center. The ¹H NMR spectrum of this compound exhibits a characteristic set of signals in the aromatic region, corresponding to the protons of the phenylpyridine and bipyridine ligands. researchgate.nettcichemicals.com The coordination to the metal center induces significant shifts in the proton resonances compared to the free ligands, providing clear evidence of complex formation. researchgate.net In some cases, two-dimensional NMR techniques are employed for more detailed structural assignment. researchgate.net
The NMR spectra of the intermediate dimer, [(ppy)2Ir(μ-Cl)]2, are also informative. However, the spectra can be influenced by the solvent used, with polar, coordinating solvents like DMSO potentially leading to the formation of monomeric species, which can complicate spectral interpretation. acs.org
| Solvent | Key Chemical Shifts (δ, ppm) | Reference |
|---|---|---|
| CDCl3 | 7.72 (d, J = 8.2 Hz, 2H), 7.34-7.27 (m, 5H), 6.89 (t, J = 6.9 Hz, 1H), 6.67 (d, J = 8.7 Hz, 2H) | tcichemicals.com |
| SDS 2% solution | Signals observed in the aromatic region, with broadening and shifts indicating interaction with micelles. | researchgate.net |
Crystallographic Analysis of this compound and Related Structures for Insights into Coordination Geometry and Packing
The three-dimensional structure of this compound and its derivatives has been extensively studied using single-crystal X-ray diffraction, providing critical insights into the coordination environment of the iridium center and the intermolecular interactions that govern crystal packing. These analyses are fundamental to understanding the structure-property relationships that dictate the compound's photophysical and electrochemical behavior.
The archetypal [Ir(ppy)2(bpy)]+ cation features a central iridium(III) ion in a distorted octahedral coordination geometry. mdpi.comresearchgate.net The iridium center is coordinated by two cyclometalated 2-phenylpyridine (ppy) ligands and one bidentate 2,2'-bipyridine (bpy) ancillary ligand. tandfonline.com The ppy ligands coordinate through a carbon atom of the phenyl ring and a nitrogen atom of the pyridine (B92270) ring, forming strong Ir-C covalent bonds and Ir-N coordinate bonds. The bpy ligand coordinates via its two nitrogen atoms. The two ppy ligands are typically arranged in a mutually cis configuration. acs.org
Structural studies of derivatives, such as those with substituted 5,5'-diaryl-2,2'-bipyridine ligands, reveal key details about the coordination sphere. acs.org For instance, in related complexes, the average bond lengths are consistent with those expected for this type of coordination environment. The Ir-N bonds to the bpy ligand are generally longer than the Ir-N bonds to the ppy ligands, a phenomenon attributed to the strong trans influence of the cyclometalated carbon atoms. acs.org In one study of a related derivative, the average Ir-C, Ir-Nppy, and Ir-Nbpy bond lengths were found to be approximately 2.00 Å, 2.04 Å, and 2.13 Å, respectively. rsc.org
The crystal packing of these ionic complexes is influenced by a combination of factors, including ion pairing, π–π stacking, and hydrogen bonding. rsc.orgresearchgate.net In the solid state, the [Ir(ppy)2(bpy)]+ cations and PF6- anions arrange in a lattice. Intermolecular π–π interactions between the aromatic rings of the ppy and bpy ligands of adjacent cations are common and can influence the photophysical properties, sometimes leading to a partial quenching of the emission in the solid state. rsc.org The specific packing motif can be complex; for example, a related iridium complex, [Ir(ppy)2(acn)2]+/PF6-, exhibits an unusual packing arrangement with three distinct cation/anion pairs in the asymmetric unit, a structure adopted to optimize packing energy by maximizing non-polar interactions and interactions between the acetonitrile (B52724) ligands and the PF6- anions. mdpi.com
The table below summarizes typical crystallographic data for [Ir(ppy)2(bpy)]+ type complexes, illustrating the coordination geometry.
| Parameter | Typical Value/Observation | Significance |
| Coordination Geometry | Distorted Octahedral | Characteristic for six-coordinate Ir(III) complexes. mdpi.com |
| Ligand Configuration | cis-N,N; cis-C,C | The two ppy ligands are positioned cis to each other. acs.org |
| Ir-C (ppy) Bond Length | ~2.00 Å | Represents the strong covalent bond from cyclometalation. rsc.org |
| Ir-N (ppy) Bond Length | ~2.04 Å | The coordinate bond from the ppy ligand's pyridine ring. rsc.org |
| Ir-N (bpy) Bond Length | ~2.13-2.15 Å | Longer than Ir-N(ppy) due to the strong trans influence of the cyclometalated carbon donors. acs.org |
| Packing Interactions | π–π stacking, C-H···F hydrogen bonds | Influence solid-state luminescence and crystal lattice stability. rsc.orgresearchgate.net |
Note: The values are approximate and can vary based on the specific derivative and crystal packing environment.
Purification and Purity Assessment Methodologies
The synthesis of this compound and its derivatives yields a crude product that requires rigorous purification to be suitable for high-performance applications such as organic light-emitting diodes (OLEDs) and photoredox catalysis. tandfonline.comorgsyn.org Several methodologies are employed to achieve high purity, and various analytical techniques are used to assess it.
Common purification strategies involve recrystallization, column chromatography, and washing with specific solvents. Recrystallization is a widely used method. A typical procedure involves dissolving the crude complex in a minimum amount of a good solvent, such as acetone (B3395972) or dichloromethane, followed by the addition of a poor solvent, like methanol or hexanes, to induce precipitation of the purified product. orgsyn.orgorgsyn.org The resulting solid is then collected by vacuum filtration. For instance, one detailed protocol describes dissolving the crude product in acetone and methanol, followed by adding hexanes to precipitate a yellow solid, which is then cooled to -20°C overnight to maximize recovery. orgsyn.orgorgsyn.org
Washing the crude or recrystallized solid is another critical step to remove unreacted starting materials and byproducts. orgsyn.org For example, excess ligand is a common contaminant that can often be removed by washing the complex with a solvent mixture in which the complex is poorly soluble but the impurity is soluble, such as a methanol/dichloromethane mixture. orgsyn.org Washing with water and low-polarity solvents like pentane (B18724) or hexanes is also common to remove residual salts and organic impurities. orgsyn.orgorgsyn.org For more challenging separations, column chromatography on silica (B1680970) gel is an effective technique, using solvent gradients (e.g., hexane/ethyl acetate) to elute the desired complex.
The purity of the final product is confirmed through a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity level, with commercial suppliers often guaranteeing a purity of >90.0%. tcichemicals.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and ensure the absence of free ligands or other organic impurities. acs.org Elemental analysis provides quantitative confirmation of the elemental composition (C, H, N), ensuring it matches the theoretical values. Mass spectrometry is also used to verify the molecular weight of the complex. acs.org
The table below outlines the common methods for purification and purity assessment.
| Method | Description |
| Recrystallization | Dissolving the crude complex in a solvent like acetone or dichloromethane and precipitating it with an anti-solvent such as hexanes, pentane, or methanol to remove soluble impurities. orgsyn.orgorgsyn.org |
| Column Chromatography | Separation on a stationary phase like silica gel using a mobile phase gradient (e.g., hexane/ethyl acetate) to isolate the complex from impurities. |
| Solvent Washing | Suspending the solid complex in solvents like water, methanol, or hexanes to wash away unreacted starting materials (e.g., excess ligand) and other soluble contaminants. orgsyn.org |
| High-Performance Liquid Chromatography (HPLC) | A quantitative technique used to determine the percentage purity of the final compound. tcichemicals.com |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR are used to verify the molecular structure and the absence of impurities. |
| Elemental Analysis | Confirms the empirical formula by measuring the percentage of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values. |
| X-ray Crystallography | While primarily a structure elucidation technique, it also confirms the purity of a single crystal. |
| Mass Spectrometry | Confirms the identity of the compound by measuring its mass-to-charge ratio. acs.org |
Photophysical Phenomena and Excited State Dynamics of Ir Ppy 2 Bpy Pf6
Electronic Absorption Profiles and Transitions
The electronic absorption spectrum of [Ir(ppy)2(bpy)]PF6 is characterized by several distinct bands corresponding to different types of electronic excitations. acs.org The absorption profile is a composite of high-energy, ligand-focused transitions and lower-energy charge-transfer transitions. acs.orgoup.com
The highest occupied molecular orbital (HOMO) of the complex is primarily localized on the iridium metal center but with a significant contribution from the π-orbitals of the 2-phenylpyridine (B120327) (ppy) ligands, reflecting the covalent character of the Ir-C bonds. acs.orgresearchgate.net The lowest unoccupied molecular orbital (LUMO) is predominantly localized on the π-system of the 2,2'-bipyridine (B1663995) (bpy) ancillary ligand. acs.orgresearchgate.net This distribution of frontier orbitals is fundamental to understanding the nature of its low-energy electronic transitions.
Metal-to-Ligand Charge Transfer (MLCT) Transitions
In the UV-visible absorption spectrum of this compound, the bands appearing at lower energies, typically in the range of 350–450 nm, are assigned to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) transitions. acs.org These transitions involve the promotion of an electron from the metal-centered d-orbitals (HOMO) to the bpy-centered π* orbitals (LUMO). researchgate.netnih.gov These ¹MLCT bands are characteristically broad and less intense than the ligand-centered bands observed at higher energies. acs.org
Furthermore, very weak absorption features can be observed at wavelengths longer than 450 nm. acs.orgoup.com These are attributed to direct, spin-forbidden transitions from the singlet ground state to triplet excited states (³MLCT). acs.org The significant spin-orbit coupling introduced by the heavy iridium atom partially allows these formally forbidden transitions to occur. acs.org
Ligand-Centered (LC) and Ligand-to-Ligand Charge Transfer (LLCT) Contributions
The absorption spectrum at higher energies, in the ultraviolet region below approximately 350 nm, is dominated by intense bands. acs.org These are assigned to spin-allowed, ligand-centered (¹LC) π→π* transitions occurring within the individual ppy and bpy ligand systems. acs.orgoup.com
In the same 350–450 nm region as the ¹MLCT bands, contributions from singlet ligand-to-ligand charge transfer (¹LLCT) transitions are also present. acs.org These transitions involve the transfer of an electron from the π-orbitals of the ppy ligands to the π* orbitals of the bpy ligand. researchgate.netrsc.org The mixing of ¹MLCT and ¹LLCT states is a common feature in this class of complexes and contributes to the broadness of the absorption bands in this region. researchgate.net
Table 1: Key Absorption Bands and Assignments for this compound
| Wavelength Region | Molar Extinction Coefficient (ε) | Assignment |
|---|---|---|
| < 350 nm | High (~80,000 M⁻¹cm⁻¹) researchgate.net | Intense, spin-allowed ¹LC (π→π*) transitions on ppy and bpy ligands. acs.orgoup.com |
| 350–450 nm | Moderate | Spin-allowed ¹MLCT (dπ(Ir) → π(bpy)) and ¹LLCT (π(ppy) → π(bpy)) transitions. acs.org |
Luminescence Emission Characteristics and Wavelength Tuning
This compound is well-regarded for its strong phosphorescence, which is a key characteristic utilized in various photonic applications. researchgate.netresearchgate.net Upon photoexcitation, the complex exhibits a broad, unstructured emission band, which in deaerated acetonitrile (B52724) solution at room temperature is centered at approximately 600 nm. acs.org This featureless emission profile is indicative of an emissive state with significant charge-transfer character. researchgate.netrsc.org
The emission color and properties of this complex can be tuned through rational ligand design. Modifications to either the cyclometalating (ppy) or the ancillary (bpy) ligands can alter the energies of the frontier orbitals, thereby shifting the emission wavelength. For instance, replacing the bpy ligand with certain diamine ligands can induce a hypsochromic (blue) shift in the emission. chemrxiv.orgchemrxiv.org
Mechanism of Phosphorescence Emission: Triplet Excited States (³MLCT, ³LLCT)
The observed luminescence is phosphorescence, originating from the decay of the lowest-energy triplet excited state to the singlet ground state. acs.org Following initial excitation to singlet states (¹MLCT/¹LLCT), the strong spin-orbit coupling of the iridium center facilitates highly efficient intersystem crossing to the triplet manifold. acs.orgnih.gov This same coupling mechanism also enhances the rate of the spin-forbidden phosphorescent decay, leading to relatively short excited-state lifetimes compared to organic phosphors. acs.org
The emissive state is not a pure electronic state but is best described as a thermalized admixture of the lowest-lying triplet metal-to-ligand charge transfer (³MLCT) and triplet ligand-to-ligand charge transfer (³LLCT) states. researchgate.netresearchgate.netnih.gov Some studies have proposed the existence of multiple, closely spaced triplet states, including ³MLCT(ppy) and ³MLCT(bpy), which can result in complex decay dynamics and emission profiles. researchgate.net
Influence of Solvent Polarity on Emission Spectra
The emission spectrum of this compound exhibits positive solvatochromism, meaning the emission peak shifts to a lower energy (red-shifts) as the polarity of the solvent increases. rsc.orgresearchgate.net This phenomenon confirms the charge-transfer nature of the emissive state. A CT state possesses a larger electric dipole moment than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. rsc.org This increased stabilization in polar solvents lowers the energy gap between the excited state and the ground state, resulting in a red-shifted emission. For example, a red-shift of over 30 nm has been noted in acetonitrile relative to less polar environments. researchgate.net
Table 2: Emission Properties of this compound
| Property | Value | Solvent | Notes |
|---|---|---|---|
| Emission Maximum (λ_em) | ~600 nm | Acetonitrile (rt) | Broad, unstructured band. acs.org |
| Emission Character | ³MLCT / ³LLCT | - | Originates from a mixed triplet state. researchgate.netresearchgate.net |
Excited-State Lifetimes and Quenching Mechanisms
The phosphorescence lifetime (τ) of this compound is a critical parameter for its applications. In an oxygen-free acetonitrile solution at room temperature, the lifetime of the primary emissive state is reported to be in the range of 300 to 617 nanoseconds. acs.orgresearchgate.net Such lifetimes, on the order of hundreds of nanoseconds, are characteristic of emissive states with significant ³MLCT character. acs.org States with a more pronounced ³LC character typically exhibit longer lifetimes, potentially extending into the microsecond regime. acs.org
The excited state of this compound can be deactivated, or "quenched," through non-radiative pathways involving interactions with other molecules. These quenching mechanisms compete with phosphorescence and reduce the emission intensity and lifetime.
Common quenching processes include:
Oxidative Quenching: The photoexcited complex, [Ir(ppy)2(bpy)]⁺, can act as a reducing agent, donating an electron to a suitable electron acceptor (quencher). nih.gov
Reductive Quenching: The excited complex can also function as an oxidizing agent, accepting an electron from a donor species, such as a tertiary amine. nih.govrsc.org
Energy Transfer: Energy can be transferred from the excited complex to another molecule (an acceptor), promoting the acceptor to an excited state while the iridium complex returns to its ground state.
The efficiency of these processes is often evaluated using Stern-Volmer analysis, which relates the decrease in luminescence intensity to the concentration of the quenching agent. nih.govrsc.org For instance, the excited-state lifetime of the related complex [Ir(ppy)2(dtbbpy)]⁺ was observed to decrease from 114.3 ns to 47.3 ns in the presence of the reductive quencher triethanolamine (B1662121) (TEOA), demonstrating an efficient quenching pathway. rsc.org Transient absorption spectroscopy is another powerful technique used to directly observe the transient species formed during quenching and to measure their lifetimes. rsc.org
Table 3: Excited-State Lifetime Data
| Complex | Lifetime (τ) | Conditions | Quencher | Notes |
|---|---|---|---|---|
| [Ir(ppy)2(bpy)]⁺ | 0.3 µs | Oxygen-free MeCN | None | Typical for ³MLCT emission. acs.org |
| [Ir(ppy)2(bpy)]⁺ | 425–617 ns | Various Solvents | None | Lifetime of the main orange-emitting state. researchgate.net |
| [Ir(ppy)2(dtbbpy)]⁺ | 114.3 ± 0.5 ns | MeCN/DMF/H₂O | None | Lifetime of the unquenched photosensitizer. rsc.org |
Radiative and Non-Radiative Decay Pathways
Upon photoexcitation, this compound is promoted to an excited state, which can then return to the ground state through several competing pathways, broadly categorized as radiative and non-radiative decay.
The luminescence of this compound arises from the deactivation of its lowest energy triplet excited state. acs.org This emission is generally attributed to a mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) character. researchgate.netacs.orgresearchgate.net Specifically, the transition involves the transfer of an electron from the iridium d-orbitals and the π-orbitals of the phenylpyridinato (ppy) ligands to the π*-orbitals of the bipyridine (bpy) ligand. researchgate.netacs.org The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing from the initially formed singlet excited state to the triplet state, from which phosphorescence occurs. acs.orgnih.gov The emission spectrum of this compound in acetonitrile is centered around 600 nm, with a lifetime of approximately 0.3 microseconds in the absence of oxygen. acs.org
The balance between radiative and non-radiative decay rates determines the phosphorescence quantum yield (Φp). For this compound, the quantum yield is reported to be around 9.3% in acetonitrile, indicating that non-radiative processes are significant. cardiff.ac.uk In a comparative study, the emission quantum yield of [Ir(ppy)2(bpy)]+ was found to be 0.196 in dichloromethane (B109758) at 298 K, highlighting the presence of efficient non-radiative decay channels. acs.org
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Emission Maximum (λem) | ~600 nm | Acetonitrile | acs.org |
| Excited-State Lifetime (τ) | 0.3 µs | Acetonitrile (O2-free) | acs.org |
| Phosphorescence Quantum Yield (Φp) | 9.3% | Acetonitrile | cardiff.ac.uk |
Intermolecular Quenching by Electron Donors/Acceptors (Stern-Volmer Analysis)
The excited state of this compound can be deactivated through interactions with other molecules in a process known as quenching. This can occur through either energy transfer or electron transfer. Stern-Volmer analysis is a powerful tool used to study the kinetics of this bimolecular quenching. princeton.edu
The excited state of the iridium complex can be quenched by both electron donors and acceptors. nih.gov In the presence of a quencher (Q), the excited state can be deactivated, leading to a decrease in the phosphorescence intensity and lifetime. The efficiency of this quenching is described by the Stern-Volmer equation:
I₀/I = 1 + Ksv[Q] or τ₀/τ = 1 + Ksv[Q]
where I₀ and τ₀ are the emission intensity and lifetime in the absence of the quencher, I and τ are the intensity and lifetime in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer constant. The Stern-Volmer constant is a measure of the quenching efficiency and is related to the bimolecular quenching rate constant (kq) and the excited-state lifetime in the absence of the quencher (τ₀) by the equation: Ksv = kqτ₀. princeton.edu
Studies have shown that the excited state of iridium photocatalysts can be effectively quenched by various substrates. For instance, Stern-Volmer analysis has been used to confirm photoinduced electron transfer (PET) between an excited iridium complex and a donor molecule like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org In one study, both an arene substrate and a Cu(II) complex were found to quench the excited state of a similar iridium photocatalyst at comparable rates, indicating that both oxidative and reductive quenching pathways are possible. nih.gov
Table 2: Example of Stern-Volmer Quenching Data
| Quencher Concentration [Q] (M) | Relative Emission Intensity (I₀/I) |
|---|---|
| 0.00 | 1.00 |
| 0.01 | 1.50 |
| 0.02 | 2.00 |
| 0.03 | 2.50 |
This is a representative data table and does not reflect a specific experiment with this compound.
Energy Transfer Processes Involving this compound Excited States
The excited state of this compound can transfer its energy to another molecule, a process known as photosensitization. whiterose.ac.uk This energy transfer is a fundamental process in many applications, including photodynamic therapy and photocatalysis.
In a photocatalytic system for hydrogen generation, the excited iridium complex can be quenched by an iron catalyst through a triplet-triplet energy transfer of the Dexter type. nih.gov This represents a potential energy loss channel, but by carefully controlling the concentrations, the desired reductive electron transfer for water reduction can be favored. nih.gov
Sensitized Emission and Dexter/Förster Mechanisms
Energy transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET). whiterose.ac.uk
Förster energy transfer is a long-range, non-radiative process that occurs through dipole-dipole coupling between the excited donor and the acceptor. whiterose.ac.uk It does not require physical contact between the molecules and its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules.
Dexter energy transfer , on the other hand, is a short-range process that requires orbital overlap between the donor and acceptor, typically occurring when they are in close contact (i.e., in an encounter complex). whiterose.ac.uk It involves a simultaneous exchange of electrons between the two molecules. whiterose.ac.uk Triplet-triplet energy transfer, which is crucial for the sensitization of many organic reactions, predominantly occurs via the Dexter mechanism. whiterose.ac.uk
In the context of this compound, its triplet excited state can sensitize other molecules through Dexter energy transfer. nih.gov For example, it can be used to sensitize organic azides or facilitate [2+2] photocycloadditions. whiterose.ac.uk The efficiency of this process depends on the relative triplet energies of the iridium complex and the acceptor molecule. For efficient energy transfer to occur, the triplet energy of the sensitizer (B1316253) must be higher than that of the acceptor.
Table 3: Comparison of Förster and Dexter Energy Transfer
| Feature | Förster Resonance Energy Transfer (FRET) | Dexter Energy Transfer (DET) |
|---|---|---|
| Mechanism | Dipole-dipole coupling | Electron exchange |
| Range | Long-range (typically 1-10 nm) | Short-range (requires orbital overlap) |
| Dependence | Spectral overlap, distance, orientation | Orbital overlap, close contact |
| Spin State | Singlet-singlet transfer is common | Triplet-triplet transfer is common |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | Bis(2-phenylpyridinato)(2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526) |
| ppy | 2-phenylpyridine |
| bpy | 2,2'-bipyridine |
| PF6 | Hexafluorophosphate |
| DABCO | 1,4-diazabicyclo[2.2.2]octane |
| Cu(II) | Copper(II) |
| Fe | Iron |
Electrochemical Behavior and Redox Characteristics of Ir Ppy 2 Bpy Pf6
Redox Potentials and Oxidation/Reduction Pathways
The electrochemical properties of [Ir(ppy)2(bpy)]PF6 have been extensively studied, revealing a series of well-defined redox processes. These processes are crucial for understanding its function as a photocatalyst and as an emissive material in light-emitting electrochemical cells (LECs).
Ground-State and Excited-State Redox Potentials
The ground-state redox potentials of this compound are key parameters that define its thermodynamic ability to engage in electron transfer reactions. The oxidation potential is typically associated with the metal center, while the reduction is centered on the ligands. acs.org
Upon photoexcitation, the complex reaches an excited state with distinct redox potentials. The excited state of the complex is a much stronger reducing agent and a slightly weaker oxidizing agent than the ground state. This enhancement in reducing power upon light absorption is the cornerstone of its application in photoredox catalysis. aip.org
Computational studies using density functional theory (DFT) have been employed to calculate the ground- and excited-state redox potentials. For the most stable isomer of [Ir(ppy)2(bpy)]+, the calculated ground-state reduction potential is in excellent agreement with experimental values, with a negligible deviation. aip.org While the ground- and excited-state reduction potentials show little variation among different structural isomers, the decay rates from the triplet metal-to-ligand charge transfer (³MLCT) state can differ significantly. aip.orgnih.gov
Table 1: Comparison of Ground-State and Excited-State Redox Potentials for [Ir(ppy)2(bpy)]+
| Redox Potential | Experimental Value (V vs. SCE) | Calculated Value (V vs. SCE) |
|---|---|---|
| Ground-State Reduction (E°red) | -1.38 aip.org | -1.39 aip.org |
| Excited-State Reduction (E°red*) | 0.68 aip.org | 0.62 aip.org |
| Ground-State Oxidation (E°ox) | Not specified in provided context | Underestimated by 0.20-0.25 V aip.org |
| Excited-State Oxidation (E°ox*) | Not specified in provided context | Underestimated by 0.20-0.25 V aip.org |
Ir(III)/Ir(II) and Ir(III)/Ir(IV) Couples
The electrochemical behavior of this compound is characterized by two primary redox couples: the Ir(III)/Ir(II) reduction and the Ir(III)/Ir(IV) oxidation.
The oxidation process, which is typically quasi-reversible, is assigned to the Ir(III)/Ir(IV) couple and occurs at potentials around +0.83 V to +0.96 V versus the ferrocene/ferrocenium (Fc/Fc+) couple. rsc.orgresearchgate.net This oxidation is primarily centered on the iridium metal, though it has significant contribution from the phenyl ring of the cyclometalating ppy ligands. acs.org
The reduction process corresponds to the Ir(III)/Ir(II) couple and is a ligand-based event. rsc.org In a related complex, [Ir(ppy)2(dtbbpy)]PF6, the Ir(III)/Ir(II) reduction potential is -1.37 V. umich.edu
Ligand-Centered Redox Processes
The reduction of [Ir(ppy)2(bpy)]+ is primarily a ligand-centered process. The lowest unoccupied molecular orbital (LUMO) of the complex is localized on the π-conjugated 2,2'-bipyridine (B1663995) (bpy) ligand. acs.org Therefore, the first reduction involves the addition of an electron to the bpy ligand. rsc.org
In related iridium complexes, it has been shown that the reduction and subsequent reactions can lead to the formation of a "super-reductant" species. chemrxiv.orgnih.govacs.org This occurs through the reduction and partial saturation of the ancillary bipyridine ligand, creating a new species with a significantly extended reduction potential window. nih.govacs.org While this has been detailed for the dtb-bpy analogue, it highlights the critical role of the bipyridine ligand in the redox chemistry of this class of complexes.
Electrochemical Stability and Reversibility
The electrochemical stability and reversibility of the redox processes are crucial for the performance of this compound in devices. The complex generally exhibits good electrochemical stability. mdpi.com The oxidation process is often described as quasi-reversible, indicating a degree of instability in the oxidized Ir(IV) species. rsc.org Following the initial oxidation, the appearance of a second, unidentified species has been observed in some cases. rsc.org The reduction process is also typically quasi-reversible. rsc.org
Structure Property Relationships and Molecular Design Strategies for Ir Ppy 2 Bpy Pf6 Analogues
Ligand Engineering of the Cyclometalated (ppy) Ligands
The cyclometalated 2-phenylpyridine (B120327) (ppy) ligands play a crucial role in defining the Highest Occupied Molecular Orbital (HOMO) energy level of the iridium complex. acs.orgnih.gov This is due to the significant contribution of the iridium d-orbitals and the phenyl ring of the ppy ligands to the HOMO. acs.orgnih.govrsc.org Consequently, modifications to the ppy ligands directly impact the complex's oxidation potential and the nature of its excited states.
Effects of Electron-Withdrawing/Donating Substituents on Electronic Structure and Photophysics
The introduction of electron-donating or electron-withdrawing groups onto the ppy ligand framework is a powerful method for tuning the photophysical properties of iridium(III) complexes. nih.govd-nb.info These substituents directly influence the energy levels of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the emission color, quantum yield, and excited-state lifetimes. nih.govd-nb.info
Electron-Withdrawing Groups (EWGs): The incorporation of EWGs, such as fluorine atoms or cyano groups, onto the ppy ligand generally leads to a stabilization (lowering) of the HOMO energy level. epfl.ch For instance, the functionalization of ppy ligands with benzylsulfonyl groups, which are electron-withdrawing, can enhance the photoluminescence quantum yield. researchgate.netrsc.org In some cases, the introduction of EWGs can induce a blue shift in the emission spectrum. researchgate.net For example, iridium complexes with ppy ligands substituted with cyanyl or acetyl groups exhibit bluish-green light emission, a shift from the typical green phosphorescence. researchgate.net However, the effect of an EWG on the emission wavelength is not always straightforward and can be influenced by its position on the ligand and its effect on the LUMO energy. epfl.ch For example, a trifluoromethyl group, a strong acceptor, resulted in a similar green emission to the unsubstituted parent complex, which was attributed to a significant stabilization of the LUMO. epfl.ch
Electron-Donating Groups (EDGs): Conversely, the attachment of electron-donating groups, such as methyl or methoxy (B1213986) groups, tends to destabilize (raise) the HOMO energy level. epfl.chrsc.org This often results in a red shift of the emission spectrum. rsc.org However, strategic placement of EDGs can surprisingly lead to a blue shift. It has been demonstrated that placing electron-donating groups on the orthometalated phenyl ring can induce a blue shift, challenging the conventional approach of using fluorine substitution for this purpose. epfl.ch The position of the substituent is critical; a methoxy group can cause either a red or blue shift depending on its location on the ppy ligand. epfl.ch
| Substituent Group | Position on ppy Ligand | Effect on HOMO Energy | Effect on Emission Wavelength | Reference |
|---|---|---|---|---|
| Benzylsulfonyl (EWG) | Phenyl ring | Lowered | Red-shifted | researchgate.netrsc.org |
| Fluorine (EWG) | Phenyl ring | Lowered | Generally blue-shifted | epfl.ch |
| Cyano (EWG) | Phenyl ring | Lowered | Blue-shifted | researchgate.net |
| Methyl (EDG) | Phenyl ring | Raised | Red-shifted | rsc.org |
| Methoxy (EDG) | Phenyl ring | Raised | Position-dependent shift | epfl.ch |
Influence of Steric Bulk on Molecular Conformation and Performance
The introduction of bulky substituents on the ppy ligands can significantly influence the molecular conformation and, consequently, the photophysical properties and device performance of the iridium complex. nih.govnih.gov Increased steric hindrance can minimize intermolecular π-π stacking interactions, which is a common cause of aggregation-caused quenching (ACQ) in the solid state. nih.govnih.gov By reducing ACQ, bulky ligands can lead to higher emission quantum yields in solid-state applications like OLEDs. nih.govnih.gov
For example, iridium complexes with phosphorous ligands featuring large steric hindrance have been shown to decrease the ACQ effect, allowing for efficient emission. nih.govnih.gov However, excessive steric bulk can also have detrimental effects. In some cases, increasing the steric encumbrance on the complex surface can lead to poorer electroluminescence performance in OLEDs. rsc.org This has been attributed to the bulky groups hindering the efficient charge trapping on the emitter molecules. rsc.org The steric hindrance can also weaken the coordination affinity of the ligands themselves, leading to longer and weaker bonds with the iridium center. nih.gov
Modification of the Ancillary (bpy) Ligand
The ancillary diimine ligand, typically 2,2'-bipyridine (B1663995) (bpy), primarily influences the Lowest Unoccupied Molecular Orbital (LUMO) of the complex. acs.orgnih.gov Therefore, modifications to the bpy ligand provide a direct route to tune the reduction potential and the energy of the LUMO, which in turn affects the emission energy and charge transfer characteristics. mdpi.comnih.gov
Tuning Electronic Properties through Bipyridine Substitution
Substituting the bipyridine ligand with electron-donating or electron-withdrawing groups is a common strategy to tune the electronic properties of [Ir(ppy)2(bpy)]+ analogues. mdpi.comnih.gov
Electron-Withdrawing Groups on bpy: Attaching electron-withdrawing groups to the bpy ligand lowers the energy of the LUMO. This generally leads to a red shift in the emission spectrum, as the HOMO-LUMO energy gap is reduced. For example, replacing bpy with a ligand containing electron-withdrawing benzylsulfonyl groups results in a red-shifted emission. researchgate.netrsc.org
Electron-Donating Groups on bpy: Conversely, introducing electron-donating groups, such as methyl groups, onto the bpy ligand raises the LUMO energy. This increases the HOMO-LUMO gap and typically results in a blue shift of the emission. For instance, complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) as the ancillary ligand show a blue shift compared to the unsubstituted bpy complex. researchgate.net
The electronic properties can be finely tuned by varying the substituents on the bipyridine ligand, which in turn influences the redox behavior of the complex. nih.gov
| Modified bpy Ligand | Substituent Type | Effect on LUMO Energy | Resulting Emission Shift | Reference |
|---|---|---|---|---|
| 4,4'-bis(4-fluorophenyl)-2,2'-bipyridine | Electron-withdrawing | Lowered | Red-shifted | researchgate.net |
| 4,4'-dimethyl-2,2'-bipyridine (dmbpy) | Electron-donating | Raised | Blue-shifted | researchgate.net |
| 5,5'-diaryl-2,2'-bipyridines | Aryl groups | Dependent on aryl substituent | Tunable | acs.orgnih.gov |
Incorporation of Functional Groups for Specific Applications (e.g., sensing moieties)
The bipyridine ligand can be functionalized with specific chemical groups to impart new functionalities to the iridium complex, particularly for sensing applications. By incorporating a recognition moiety for a specific analyte, the photophysical properties of the complex can be modulated upon binding, leading to a detectable signal.
For example, iridium(III) complexes with bipyridine ligands functionalized with carboxylic acid groups have been shown to be sensitive to pH and can be used for sensing metal ions like Pb(II). nih.gov Another strategy involves designing a bipyridine ligand with a reactive site. For instance, a complex with a bipyridine ligand containing an α,β-unsaturated ketone was designed to detect thiols through a 1,4-addition reaction, which resulted in a change in the nature of the excited state from intraligand charge transfer (ILCT) to a mixture of metal-to-ligand and ligand-to-ligand charge transfer (MLCT/LLCT). orientjchem.org Furthermore, bipyridine ligands functionalized with imidazolium (B1220033) groups have been synthesized for the selective recognition and sensing of anions like dihydrogen phosphate (B84403) (H2PO4⁻) and pyrophosphate (HP2O7³⁻), where binding leads to a significant enhancement in photoluminescence intensity and a change in the emission lifetime. researchgate.net
Tuning Metal-Ligand Interactions and Charge Transfer Character
The nature of the excited state in [Ir(ppy)2(bpy)]+ and its analogues is often a mixture of different charge transfer characters, including metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT). nih.govacs.orgnih.gov The relative contributions of these states determine the photophysical properties of the complex.
The HOMO is typically a mix of iridium d-orbitals and ppy-based orbitals, while the LUMO is predominantly located on the bpy ligand. acs.orgnih.govmdpi.com Therefore, the lowest energy transition is often described as a mix of ³MLCT [dπ(Ir) → π(bpy)] and ³LLCT [π(ppy) → π(bpy)]. acs.orgnih.gov The balance between these charge transfer characters can be tuned by modifying the electronic properties of both the ppy and bpy ligands.
For instance, introducing strong electron-donating groups on the ppy ligand can raise the HOMO energy, increasing the MLCT character of the excited state. nih.gov Conversely, using a bpy ligand with very low-lying π* orbitals can enhance the LLCT contribution. In some cases, particularly with functionalized ligands, intraligand charge transfer (ILCT) can become the dominant excited state process. orientjchem.orgmdpi.com For example, attaching a morpholine (B109124) donor group to a terpyridine-based ligand in an iridium complex led to a switch from a mixed IL-MLCT state to a pure ILCT excited state. mdpi.com The ability to manipulate the charge transfer character is fundamental to designing iridium complexes with specific emission colors, lifetimes, and quantum yields for targeted applications. acs.org
Supramolecular Interactions and Their Influence on Excited States
The photophysical properties of iridium(III) complexes, including this compound and its analogues, are not solely governed by their molecular structure but are also significantly influenced by a variety of non-covalent supramolecular interactions. These interactions, which include hydrogen bonding, π-π stacking, and host-guest interactions, can profoundly alter the excited state dynamics, leading to changes in emission color, quantum yield, and excited-state lifetimes.
Hydrogen Bonding:
Intramolecular hydrogen bonding can play a crucial role in the structural and photophysical properties of these complexes. For instance, in a bis-cyclometalated iridium complex with a 2,2′:6′,2″-terpyridine (tpy) ligand, an intramolecular hydrogen bond between a C-H bond of a phenylpyridine (ppy) ligand and the nitrogen atom of the uncoordinated pyridine (B92270) ring of the tpy ligand was observed. nih.gov This interaction, along with π-π stacking, influences the geometry and, consequently, the luminescent properties of the complex. nih.gov The presence of hydrogen bonding can lead to a depletion of π-electron density in the aromatic rings, which in turn can strengthen π-π stacking interactions. rsc.org
π-π Stacking:
Both intramolecular and intermolecular π-π stacking interactions are significant in dictating the behavior of [Ir(ppy)2(bpy)]+ analogues. Intramolecular π-π interactions between bridging and cyclometalating ligands have been shown to rigidify the complex structure, leading to higher luminescence quantum efficiencies. rsc.org This effect is particularly notable in diiridium complexes where such interactions are harnessed to create highly emissive sky-blue complexes. rsc.org For instance, in certain diiridium complexes, intramolecular π-π stacking between a cyclometalating ligand and a pendant pentafluorophenyl group resulted in a tenfold increase in the solution photoluminescence quantum yield (PLQY) by reducing the non-radiative decay rate. rsc.org
Furthermore, introducing phenyl substituents on the ligands can promote intra-cation π-stacking, which stabilizes the complex in the excited state and enhances the lifetime of light-emitting electrochemical cells (LECs). rsc.org The degree and nature of these π-stacking interactions, such as co-facial or edge-to-face, can be engineered through ligand design to fine-tune the photophysical and device characteristics. rsc.orgacs.org
Host-Guest Interactions:
Encapsulating iridium complexes within host molecules, such as cucurbit[n]urils (e.g., Q acs.org), represents a powerful strategy to modulate their excited-state properties, particularly in aqueous media. researchgate.net This encapsulation can lead to significant enhancements in luminescence intensity. researchgate.net The primary driving force for the formation of these host-guest complexes is often the hydrophobic effect. researchgate.net
Upon encapsulation, the iridium complex experiences a less polar microenvironment, which can suppress non-radiative decay pathways that are often facilitated by solvent interactions. This suppression of solvent reorganization and structural relaxation of the complex, combined with electronic interactions between the host and guest, can lead to a blue shift in the emission and a substantial increase in the excited-state lifetime. researchgate.netresearchgate.net The enhancement in luminescence is primarily attributed to a significant reduction in the rate of non-radiative decay, although changes in the character of the emitting state, such as increased ligand-centered (LC) character, may also contribute. researchgate.net
The following table summarizes the effect of supramolecular interactions on the photophysical properties of selected iridium complexes.
| Complex/System | Supramolecular Interaction | Effect on Photophysical Properties | Reference |
| Diarylhydrazide-bridged diiridium complexes | Intramolecular π-π stacking | Rigidification of the complex, leading to high luminescence quantum efficiencies. | rsc.org |
| [Ir(ppy)2(tpy)]PF6 | Intramolecular π-π stacking and C-H···N hydrogen bonding | Influences molecular geometry and luminescent properties. | nih.gov |
| [Ir(C^N)2(N^N)]+ with phenyl substituents | Intra-cation π-stacking | Stabilizes the excited state, enhancing LEC lifetime. | rsc.org |
| [Ir(ppy)2(bpy)]+ analogues with Q acs.org | Host-guest encapsulation | Significant enhancement of luminescence intensity and lifetime in aqueous media due to reduced non-radiative decay. | researchgate.net |
These findings underscore the critical role of supramolecular chemistry in designing and optimizing the performance of iridium-based phosphorescent materials for various applications.
Applications of Ir Ppy 2 Bpy Pf6 in Advanced Materials and Catalysis
Photoredox Catalysis in Organic Synthesis
[Ir(ppy)2(bpy)]PF6 is a highly effective photoredox catalyst, utilizing visible light to initiate a wide range of organic transformations. chemie-brunschwig.ch Its utility stems from its ability to absorb light and generate a long-lived triplet excited state, which can engage in single-electron transfer (SET) processes with organic substrates. nih.gov
Upon irradiation with visible light, this compound is promoted to an excited state (*this compound). uni-regensburg.de This excited species is both a stronger oxidizing and a stronger reducing agent than its ground state. nih.gov It can then participate in single-electron transfer (SET) with a substrate molecule. This process can occur through two primary pathways: oxidative quenching or reductive quenching. In the oxidative quenching cycle, the excited photocatalyst is reduced by an electron donor, and in the reductive quenching cycle, it is oxidized by an electron acceptor. aip.org This initial SET event generates a radical ion from the substrate, which can then undergo a variety of chemical reactions to form the desired product. sigmaaldrich.com The photocatalyst is subsequently regenerated in a second SET step, completing the catalytic cycle. uni-regensburg.de
The specific pathway, either oxidative or reductive quenching, is determined by the nature of the substrates and the reaction conditions.
Oxidative Quenching: In this pathway, the excited iridium complex donates an electron to a suitable acceptor molecule. The resulting oxidized iridium(IV) species is a powerful oxidant that can then accept an electron from a donor molecule to regenerate the ground-state iridium(III) catalyst. nih.gov
Reductive Quenching: In this more common pathway for this catalyst, the excited iridium complex accepts an electron from a donor molecule. This generates a reduced iridium(II) species, which is a potent reductant. This species can then donate an electron to an acceptor molecule, returning the catalyst to its original iridium(III) state and completing the cycle. nih.govuni-regensburg.de The choice between these pathways is crucial for the success of a given transformation and can be influenced by the redox potentials of the substrates involved. aip.org
The general mechanisms are depicted in the table below:
| Quenching Pathway | Initial Step | Subsequent Step | Catalyst Regeneration |
| Oxidative | [Ir(ppy)2(bpy)]+ + Acceptor -> [Ir(ppy)2(bpy)]2+ + Acceptor•- | [Ir(ppy)2(bpy)]2+ + Donor -> [Ir(ppy)2(bpy)]+ + Donor•+ | The catalyst is regenerated by accepting an electron. |
| Reductive | [Ir(ppy)2(bpy)]+ + Donor -> [Ir(ppy)2(bpy)]0 + Donor•+ | [Ir(ppy)2(bpy)]0 + Acceptor -> [Ir(ppy)2(bpy)]+ + Acceptor•- | The catalyst is regenerated by donating an electron. |
This compound has proven to be a versatile catalyst for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. kaust.edu.sa
C-C Bond Formation: The catalyst has been successfully employed in various C-C bond-forming reactions. For instance, it has been used in the decarboxylative cross-coupling of amino acids with aryl halides. rsc.org It also facilitates the coupling of potassium alkyltrifluoroborates with various partners. divyarasayan.org
C-Heteroatom Bond Formation: The formation of bonds between carbon and heteroatoms such as oxygen (C-O), nitrogen (C-N), and sulfur (C-S) is another area where this photocatalyst has shown significant utility. sigmaaldrich.com For example, it has been used to catalyze the coupling of thiols with aryl iodides. orgsyn.org Additionally, it has been applied in the oxidative phosphonylation of amines. kaust.edu.sa
A particularly powerful application of this compound is in dual catalytic systems, most notably in combination with a nickel catalyst. orgsyn.orgorgsyn.org This Ir/Ni dual catalysis merges photoredox catalysis with transition metal catalysis to enable challenging cross-coupling reactions. rsc.org
In a typical Ir/Ni dual catalytic cycle, the iridium photocatalyst, upon excitation by light, engages in a single-electron transfer process to generate a radical species. Simultaneously, the nickel catalyst undergoes its own catalytic cycle involving oxidative addition and reductive elimination. The radical generated by the iridium complex is then trapped by a nickel intermediate, leading to the formation of the desired cross-coupled product. nih.gov This synergistic approach has been successfully applied to a variety of transformations, including the coupling of alkyltrifluoroborates with aryl bromides and the synthesis of benzylic ethers. nih.govchemie-brunschwig.ch
A simplified representation of the interplay in Ir/Ni dual catalysis:
Iridium Cycle: Absorbs light, becomes excited, and facilitates single-electron transfer to generate a radical from one of the coupling partners.
Nickel Cycle: An active Ni(0) species undergoes oxidative addition with the other coupling partner. This Ni(II) intermediate then intercepts the radical generated by the iridium cycle.
Reductive Elimination: The resulting high-valent nickel species undergoes reductive elimination to form the final product and regenerate the active Ni(0) catalyst.
The catalytic efficiency of this compound is influenced by several factors, including the choice of solvent, the nature of the substrates, and the presence of additives. For example, polar aprotic solvents can stabilize the charge-separated states, potentially increasing the catalytic turnover. The electronic properties of the substrates also play a crucial role, with electron-rich or electron-deficient substrates reacting differently depending on the specific transformation.
The substrate scope for reactions catalyzed by this compound is broad and continues to be expanded. It has been shown to be effective for a wide range of functional groups, demonstrating good functional group tolerance. This allows for its application in the synthesis of complex molecules without the need for extensive protecting group strategies. Research continues to explore the full extent of its applicability with different classes of organic compounds. chinesechemsoc.org
Dual Catalytic Systems (e.g., Ir/Ni Co-catalysis)
Light-Emitting Electrochemical Cells (LECs) and Device Architectures
This compound is a prominent material in the field of light-emitting electrochemical cells (LECs). researchgate.net LECs are a type of light-emitting device with a simple single-layer architecture, which makes them attractive for low-cost lighting and display applications. acs.org
The fundamental device structure of an LEC consists of a thin film of the ionic iridium complex sandwiched between two electrodes. researchgate.net When a voltage is applied, the mobile ions within the complex redistribute to form electric double layers at the electrode interfaces. This facilitates the injection of electrons and holes into the luminescent material. The recombination of these charge carriers on the iridium complex leads to the emission of light. rsc.org
The performance of LECs based on this compound can be influenced by several factors, including the presence of impurities, such as chloride ions, which can significantly reduce device performance. rsc.org The device lifetime and efficiency can be enhanced through molecular design, for example, by introducing substituents that promote intramolecular π-stacking interactions. rsc.org The emission color of the LEC can also be tuned by modifying the ligands of the iridium complex.
A summary of key device characteristics for LECs using this compound and related complexes is presented below:
| Complex | Emission Color | Maximum Luminance | Notes |
| This compound | Orange-Red | Not specified in provided context | Archetypal complex for LECs. rsc.org |
| [Ir(ppy)2(bpy)]Cl | Solid-state emission at 540 nm | Not specified | Performance can be reduced by chloride impurities. rsc.org |
| [Ir(ppy)2(Naphbpy)][PF6] | Yellow-Orange (~595-600 nm) | >300 cd/m² | Features a naphthyl unit for π-stacking. rsc.org |
| [Ir(ppy)2(pbpy)][PF6] | Yellow (can be shifted to red) | >650 cd/m² (red emission) | Color shift induced by a p-type polymer interface. nih.gov |
Electroluminescence Mechanisms and Charge Transport Studies
The electroluminescence (EL) mechanism in light-emitting electrochemical cells (LECs) based on this compound is a multifaceted process governed by the interplay of electronic and ionic charge carriers. This compound serves as a multifunctional material, facilitating charge injection, transport, and emissive recombination within a single layer. The fundamental operation of these devices hinges on the mobility of the PF6- counterions within the active layer.
Upon the application of a bias voltage, the mobile PF6- anions drift towards the anode, while the cationic [Ir(ppy)2(bpy)]+ complexes accumulate near the cathode. This redistribution of ions creates an ionic space charge and establishes high electric fields at the electrode interfaces. acs.org These intense fields effectively lower the energy barriers for charge injection, enabling efficient injection of electrons into the lowest unoccupied molecular orbital (LUMO) and holes into the highest occupied molecular orbital (HOMO) of the iridium complex, even with air-stable electrodes. rsc.org
Once injected, electrons and holes migrate through the iridium complex layer. The charge transport is primarily supported by the iridium complexes themselves. Recombination of these electrons and holes on the [Ir(ppy)2(bpy)]+ complex generates an excited state, which then radiatively relaxes to the ground state, producing light. The emission originates from a triplet metal-to-ligand charge transfer (³MLCT) state. researchgate.net Specifically, studies have identified multiple emitting states, including triplet interligand charge-transfer (³LLCT), metal-to-ligand ppy charge transfer (³MLCT(ppy)), and metal-to-ligand bpy charge transfer (³MLCT(bpy)) states. researchgate.net
Ion Redistribution: Application of a voltage causes the mobile PF6- ions to drift, forming electric double layers at the electrode interfaces. rsc.org
Charge Injection: The high electric fields at the interfaces facilitate the injection of electrons and holes from the cathode and anode, respectively.
Charge Transport: Injected electrons and holes are transported through the iridium complex matrix.
Exciton Formation and Electroluminescence: Electron-hole recombination on the iridium complex leads to the formation of excitons, which then decay radiatively to produce light.
The efficiency of these processes is influenced by the electrochemical properties of the complex. The HOMO is primarily located on the iridium metal center and the ppy ligands, while the LUMO is localized on the bpy ligand. rsc.org The energy gap between the HOMO and LUMO dictates the emission color. osti.gov
Strategies for Improved Device Performance (e.g., turn-on time, operational stability)
A significant focus of research on this compound-based LECs has been to enhance key performance metrics such as turn-on time and operational stability.
Improving Turn-On Time:
The turn-on time of an LEC is largely determined by the speed at which the ionic space charge builds up at the electrodes, which in turn depends on the ionic conductivity of the emissive layer. cmu.edu Several strategies have been successfully employed to reduce the turn-on time:
Addition of Ionic Liquids: Incorporating ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]), into the this compound film significantly enhances ionic conductivity. cmu.edunsf.gov This increased conductivity accelerates the formation of the electric double layers, leading to a dramatic reduction in turn-on time. For instance, adding [BMIM][PF6] to an [Ir(ppy)2(dtb-bpy)][PF6] device reduced the turn-on time from hours to minutes. cmu.edunsf.gov The turn-on time has been observed to be inversely proportional to the ionic conductivity of the added ionic liquid. nsf.gov
Addition of Simple Salts: The addition of simple lithium salts like Li[PF6] has also proven effective in decreasing turn-on times and improving luminance. nsf.gov
Ionic Tethering: Chemically modifying the complex by attaching ionic groups to the ligands increases the concentration of mobile ions, thereby boosting ionic conductivity and shortening the device response time. nih.govresearchgate.net
Improving Operational Stability (Lifetime):
The operational lifetime of LECs is often limited by the chemical and electrochemical stability of the ionic transition metal complex (iTMC). Strategies to improve stability include:
Ligand Modification for Steric Hindrance: Introducing bulky substituents on the bipyridine or phenylpyridine ligands can sterically hinder the iridium center from degradation pathways, such as reactions with water. For example, using 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtb-bpy) instead of bpy enhances device stability. cmu.edu
Intramolecular π-Stacking: Designing ligands that promote intra-cation face-to-face π-stacking interactions can stabilize the complex in both its ground and excited states. rsc.orgrsc.org This stabilization protects the metal center from nucleophilic attack and has led to LECs with lifetimes of thousands of hours. rsc.org
Use of Rigid Ligands: Employing rigid ligand structures, such as benzo[h]quinoline, can limit non-radiative decay pathways and decomposition of the complex, leading to significantly enhanced device lifetimes. osti.gov
Hydrophobic Encapsulation: Introducing hydrophobic groups on the ligands can make the complex less susceptible to degradation induced by residual water in the device. researchgate.net
The table below summarizes the impact of various strategies on LEC performance.
| Strategy | Effect on Turn-On Time | Effect on Stability | Reference |
| Addition of Ionic Liquids (e.g., [BMIM][PF6]) | Decreased | Can be reduced | cmu.edunsf.gov |
| Addition of Lithium Salts (e.g., Li[PF6]) | Decreased | Increased | nsf.gov |
| Intramolecular π-Stacking | - | Significantly Increased | rsc.orgrsc.org |
| Rigid Ligand Design | - | Significantly Increased | osti.gov |
| Ionic Tethering | Significantly Decreased | May be reduced | nih.govresearchgate.net |
Role of Ionic Conductivity and Mobile Ions in LECs
The presence and mobility of ions, specifically the PF6- counterions, are central to the operational mechanism of this compound-based LECs. Unlike traditional organic light-emitting diodes (OLEDs), which rely on multiple layers for efficient charge injection and transport, LECs can achieve high efficiency in a simple single-layer structure. This is a direct consequence of their ionic conductivity.
The mobile PF6- ions are the primary charge carriers for ionic current. acs.org When a voltage is applied, these ions redistribute within the thin film to form electric double layers at the electrode interfaces. acs.orgrsc.org This process creates a large ionic space charge, resulting in extremely high electric fields at the contacts. acs.org These fields are strong enough to facilitate the tunneling of electrons and holes from the electrodes into the luminescent material, overcoming the injection barriers that would otherwise exist with air-stable electrodes like gold or indium tin oxide (ITO).
The ionic conductivity of the emissive layer is therefore a critical parameter that directly influences device performance:
Turn-On Time: The speed at which the device reaches its maximum brightness is directly correlated with the ionic conductivity. Higher conductivity allows for faster ion redistribution and, consequently, a shorter turn-on time. cmu.edunsf.gov Studies have shown an inverse relationship between turn-on time and the ionic conductivity of added salts or ionic liquids. nsf.gov
Operating Voltage: The formation of the electric double layers reduces the voltage required for efficient charge injection, allowing LECs to operate at low voltages, close to the energy gap of the emitting material.
Device Efficiency: By enabling balanced charge injection from both electrodes, the ionic space charge contributes to high device efficiencies.
However, the movement of ions is not without potential drawbacks. The interaction of the mobile ions with the iridium complex and the electrodes can also be a factor in device degradation over time. cmu.edu Therefore, while high ionic conductivity is desirable for fast turn-on, its interplay with long-term operational stability remains a key area of investigation.
Optical Sensing and Biosensing Applications
The unique photophysical properties of this compound and its derivatives have made them attractive candidates for the development of optical sensors and biosensors. Their strong luminescence, long emission lifetimes, and sensitivity to the local environment can be harnessed to detect a variety of analytes.
Design Principles for Analyte-Responsive Probes
The design of analyte-responsive probes based on iridium(III) complexes like this compound revolves around modulating the complex's luminescence in the presence of a specific target analyte. The core principle is to couple a recognition event to a change in the photophysical properties of the iridium complex. researchgate.net This is typically achieved by modifying the bipyridine (bpy) ligand with a receptor unit that can selectively interact with the analyte.
Key design principles include:
Analyte Recognition Moiety: A specific functional group or molecule that selectively binds to the target analyte is incorporated into the ligand structure. For example, an aldehyde group can be used to detect cyanide, and a 2-cyanobenzothiazole (CBT) moiety can be used for site-specific labeling of N-terminal cysteine. rsc.orgrsc.orgacs.org
Signal Transduction Mechanism: The binding of the analyte to the recognition moiety must trigger a change in the iridium complex's emission. This is often achieved through mechanisms that alter the energy of the excited state, such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). researchgate.netuq.edu.au
"Off-On" or "On-Off" Switching: Probes are often designed to be in a luminescence "off" state (quenched) and switch to an "on" state (emissive) upon reacting with the analyte, or vice versa. This provides a high signal-to-noise ratio. uq.edu.au For instance, incorporating a strong electron-withdrawing group can quench the luminescence via ICT, which is then restored upon reaction with the analyte. uq.edu.au
Biocompatibility and Cell Permeability: For biosensing applications in living systems, the probe must exhibit low cytotoxicity and be able to penetrate cell membranes to reach its target. uq.edu.au
Time-Gated Luminescence (TGL): The long emission lifetimes of iridium complexes (hundreds of nanoseconds to microseconds) are a significant advantage. researchgate.netnih.gov This allows for TGL detection, where the signal is measured after the short-lived background autofluorescence from biological samples has decayed, leading to highly sensitive and background-free detection. researchgate.netuq.edu.au
Mechanisms of Luminescence Modulation (e.g., ICT, PET, aggregation-induced emission)
Several photophysical mechanisms are employed to modulate the luminescence of this compound-based probes upon analyte detection.
Intramolecular Charge Transfer (ICT): This is a widely used mechanism for creating "off-on" sensors. A strong electron-withdrawing group is attached to the bpy ligand, which creates a low-energy, non-emissive ICT state that quenches the luminescence of the iridium core. uq.edu.auresearchgate.net When the probe reacts with an analyte, the electron-withdrawing nature of the quenching group is disrupted or removed, which inhibits the ICT process and "turns on" the characteristic phosphorescence of the iridium complex. researchgate.netuq.edu.au For example, a probe for cysteine, Ir(ppy)2(NTY-bpy), uses a nitroolefin group as an ICT quencher. uq.edu.auresearchgate.net The reaction with cysteine breaks the ICT pathway, leading to a significant increase in luminescence. uq.edu.au
Photoinduced Electron Transfer (PET): In a PET-based sensor, an electron-donating or -accepting unit is part of the probe. In the "off" state, photoexcitation of the iridium complex is followed by electron transfer from or to the appended unit, which quenches the emission. Analyte binding alters the redox potential of the appended unit, preventing PET and restoring luminescence.
Aggregation-Induced Emission (AIE): While many luminophores suffer from aggregation-caused quenching (ACQ), some iridium complexes exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). lasphub.com In dilute solutions, these complexes are weakly emissive, but their luminescence is significantly enhanced in an aggregated state or in the solid state. lasphub.comub.edu This effect can be harnessed for sensing. The mechanism often involves the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. ub.edu Another proposed mechanism for some [Ir(ppy)2(ancillary ligand)] complexes is a change in the nature of the lowest excited state from a dark ligand-centered state in solution to a bright metal-to-ligand-ligand charge-transfer (MLLCT) state in the aggregate, caused by intermolecular π-π stacking interactions. lasphub.com
The table below details these luminescence modulation mechanisms.
| Mechanism | Description | Example Application | Reference |
| Intramolecular Charge Transfer (ICT) | An electron-withdrawing group quenches luminescence. Analyte reaction disrupts this quenching. | Cysteine detection using a nitroolefin-functionalized probe. | researchgate.netuq.edu.auresearchgate.net |
| Photoinduced Electron Transfer (PET) | An electron transfer process quenches emission. Analyte binding prevents this process. | General design principle for redox-active analytes. | - |
| Aggregation-Induced Emission (AIE) | Luminescence is "turned on" when molecules aggregate, restricting non-radiative decay. | Sensing based on analyte-induced aggregation or sensing in solid states. | lasphub.comub.eduscribd.com |
Detection of Specific Biomolecules (e.g., cysteine)
Derivatives of this compound have been successfully developed for the specific detection of important biomolecules, most notably the amino acid cysteine.
Detection of Cysteine:
Cysteine is a crucial biothiol involved in numerous physiological processes, and its abnormal levels are linked to various diseases. uq.edu.au A highly effective probe for cysteine is Ir(ppy)2(NTY-bpy) , where NTY-bpy is 4-methyl-4’-(2-nitrovinyl)-2,2’-bipyridine. uq.edu.auresearchgate.net
Mechanism: The probe is initially non-luminescent ("off" state) due to a strong ICT process induced by the electron-withdrawing nitroolefin group on the bpy ligand. uq.edu.au Cysteine undergoes a specific recognition reaction (a nucleophilic addition-cyclization) with the nitroolefin moiety. uq.edu.auresearchgate.net This reaction transforms the probe into the highly luminescent product, Ir(ppy)2(Cys-bpy) , effectively "turning on" the phosphorescence. uq.edu.au
Performance: This probe demonstrates high sensitivity and selectivity for cysteine over other biothiols like homocysteine and glutathione. uq.edu.au Its long-lived emission enables time-gated luminescence analysis, which is crucial for eliminating background autofluorescence in complex biological samples like human serum and live cells. uq.edu.au The probe has been successfully used for the phosphorescent and time-gated imaging of cysteine in the mitochondria of living cells and even in whole organisms like zebrafish and mice. uq.edu.au
Another approach for cysteine detection involves using a 2-cyanobenzothiazole (CBT) moiety attached to the bpy ligand of an [Ir(ppy)2(bpy)]+ core. rsc.orgrsc.org This complex serves as a site-specific label for N-terminal cysteine (NCys) through a condensation reaction. rsc.orgrsc.org This reaction has been used to create peptide-based probes that can sense enzyme activity. For example, a probe for matrix metalloproteinase-2/9 (MMP-2/9) was developed where the iridium complex's emission was initially quenched. In the presence of the enzyme, the peptide is cleaved, leading to a substantial enhancement in emission. rsc.orgrsc.org
These examples highlight the versatility of the this compound scaffold in creating sophisticated biosensors for specific and sensitive detection of biologically relevant molecules.
Environmental Sensing (e.g., oxygen, pH, metal ions)
The unique photophysical properties of bis(2-phenylpyridine)(2,2'-bipyridine)iridium(III) hexafluorophosphate, or this compound, make it a valuable component in the development of optical sensors for various environmental analytes. Its long-lived phosphorescence is particularly sensitive to quenching by molecular oxygen, forming the basis for highly effective oxygen sensors. rsc.org
Oxygen Sensing: The luminescence of iridium(III) complexes, including this compound, is strongly quenched by the presence of oxygen. This phenomenon allows for the creation of optical oxygen sensors where the intensity or lifetime of the phosphorescence is measured to determine the oxygen concentration. These sensors can be fabricated by incorporating the iridium complex into an oxygen-permeable polymer matrix. acs.org The sensitivity of these sensors is influenced by the specific iridium complex and the properties of the host polymer. rsc.org For instance, derivatives of this compound have been engineered to exhibit high quantum yields and long emission lifetimes, which are desirable characteristics for sensitive oxygen detection. optica.org
pH and Metal Ion Sensing: While the parent compound this compound itself is not typically used directly for pH or specific metal ion sensing, its structural framework serves as a platform for creating more specialized sensors. By chemically modifying the bipyridine or phenylpyridine ligands, researchers can introduce functional groups that respond to changes in pH or the presence of specific metal ions. researchgate.netresearchgate.net For example, a derivative of an iridium(III) bipyridine complex was developed to detect biogenic amines, which are indicative of pH changes, and it was shown to localize within the acidic environment of lysosomes. researchgate.net Another study reported a ratiometric phosphorescent chemodosimeter for mercury ions (Hg2+) based on an iridium(III) complex, which could be used in time-resolved luminescence assays. acs.org The principle often involves a change in the electronic properties of the complex upon interaction with the target analyte, leading to a measurable change in its luminescence. researchgate.net
Bioimaging (excluding clinical human trials)
The luminescent properties of this compound and its derivatives have positioned them as powerful tools in bioimaging. Their large Stokes shifts, high photostability, and long-lived phosphorescence are advantageous for high-contrast and time-resolved imaging applications. nih.gov
Cellular Internalization and Distribution Studies
The cationic nature and lipophilicity of this compound and similar iridium complexes facilitate their entry into living cells. acs.org Studies have shown that these complexes can permeate cell membranes and accumulate within the cytoplasm. nih.gov The exact mechanism of cellular uptake can be energy-dependent. acs.org Once inside the cell, the distribution of these complexes can be visualized through their phosphorescence, allowing researchers to study cellular structures. For example, some iridium(III) complexes have been observed to preferentially stain the cytoplasm of both living and dead cells. nih.gov The distribution can be influenced by the specific ligands attached to the iridium center.
Targeting Specific Subcellular Organelles (e.g., mitochondria)
A significant area of research involves the targeted delivery of iridium complexes to specific subcellular organelles, particularly mitochondria. frontiersin.org Mitochondria are crucial for cellular energy production and are implicated in various diseases. nih.govmdpi.com The positive charge and lipophilic character of complexes like this compound contribute to their accumulation in the mitochondrial matrix, which has a negative membrane potential. acs.orgnih.gov
By modifying the ligands, researchers can enhance the mitochondria-targeting ability of these complexes. frontiersin.orgnih.gov For instance, the introduction of specific functional groups can improve the selectivity and accumulation of the iridium probe within mitochondria. uq.edu.auresearchgate.net This targeted delivery enables the study of mitochondrial functions and associated biological events with high spatial resolution. acs.org Several studies have successfully demonstrated the use of functionalized iridium(III) complexes for imaging mitochondria in live cells. uq.edu.aunih.gov
Time-Gated Luminescence Imaging Techniques
The long phosphorescence lifetimes of iridium(III) complexes, including derivatives of this compound, are a key advantage for advanced bioimaging techniques like time-gated luminescence imaging (TGLI). optica.orgoptica.org TGLI effectively eliminates the interference from short-lived background autofluorescence from biological samples, which typically decays within nanoseconds. optica.orgrsc.org
In TGLI, the sample is excited with a short pulse of light, and the emission is detected after a short delay. rsc.org This delay allows the short-lived autofluorescence to decay completely, so that only the long-lived phosphorescence from the iridium complex is captured. This results in a significantly improved signal-to-noise ratio and enhanced image contrast. optica.orgoptica.org This technique has been successfully applied to visualize the distribution of iridium probes within cells and even in small organisms like zebrafish. uq.edu.auresearchgate.net
Biocompatibility Considerations for in vitro and in vivo Research Models (non-human)
For any probe to be effective in bioimaging, it must exhibit good biocompatibility. Research on this compound and its derivatives has shown that they generally have low cytotoxicity at the concentrations used for imaging studies. uq.edu.auresearchgate.net For example, a derivative of the complex showed very low cytotoxicity in HeLa cells. researchgate.net Another study reported that their iridium(III) complexes were nontoxic to HeLa cells at a concentration of 1 µM or less. mdpi.com
Biocompatibility has also been assessed in non-human in vivo models. Studies using organisms like Daphnia magna and zebrafish have demonstrated the potential for in vivo imaging with these iridium complexes without causing apparent harm to the organisms. uq.edu.au For instance, the in vivo incorporation of this compound into the silica (B1680970) shells of diatoms has been explored as a method to create luminescent biosilica nanostructures. mdpi.com These findings suggest that with careful design and at appropriate concentrations, iridium(III) complexes can be safely used for imaging in various research models.
Interactive Data Table: Properties of this compound and Related Complexes for Bioimaging
| Feature | This compound | Functionalized Derivatives | Significance in Bioimaging |
| Cellular Uptake | Readily enters cells | Uptake can be enhanced or targeted | Enables intracellular imaging |
| Subcellular Localization | Primarily cytoplasm, some mitochondrial accumulation | Can be specifically targeted to mitochondria, lysosomes, etc. researchgate.netuq.edu.au | Allows for organelle-specific studies |
| Luminescence Lifetime | ~0.3 µs in deaerated acetonitrile (B52724) acs.org | Can be tuned by ligand modification | Crucial for time-gated luminescence imaging optica.orgoptica.org |
| Biocompatibility | Generally low cytotoxicity at imaging concentrations | Can be optimized for minimal toxicity | Essential for live-cell and in vivo imaging uq.edu.auresearchgate.net |
Advanced Spectroscopic and Computational Investigations of Ir Ppy 2 Bpy Pf6
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy is instrumental in elucidating the transient processes that occur in [Ir(ppy)2(bpy)]PF6 following the absorption of light. These methods allow for the observation and characterization of short-lived excited states, providing insights into their decay pathways and kinetics.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a powerful technique used to monitor the evolution of excited states. In the case of this compound, TA studies reveal the formation and decay of the triplet metal-to-ligand charge transfer (³MLCT) state. Upon photoexcitation, a broad absorption band is typically observed in the visible region, which is characteristic of the excited-state absorption. The decay of this transient signal provides the lifetime of the excited state, which for this compound is on the order of microseconds in deaerated solvents at room temperature. The kinetics of this decay can be influenced by the solvent environment and the presence of quenchers.
Time-Resolved Emission Spectroscopy
Time-resolved emission spectroscopy complements TA by monitoring the phosphorescence decay of the excited state. For this compound, this technique confirms the emissive nature of the ³MLCT state. The decay of the emission intensity over time is analyzed to determine the excited-state lifetime, which is consistent with the results obtained from TA spectroscopy. These measurements are crucial for understanding the efficiency of light emission and the factors that lead to non-radiative decay pathways.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Computational chemistry, particularly DFT and its time-dependent extension (TD-DFT), provides a theoretical framework for understanding the electronic structure and photophysical properties of this compound. These calculations are invaluable for interpreting experimental data and predicting the behavior of the complex.
Modeling Ground and Excited State Geometries and Electronic Structures (HOMO/LUMO)
DFT calculations are employed to optimize the geometry of this compound in both its ground and lowest-lying triplet excited states. These calculations reveal that upon excitation, there are subtle changes in the bond lengths and angles within the molecule, particularly in the iridium-ligand bonds.
The electronic structure is analyzed through the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is typically characterized by a significant contribution from the iridium d-orbitals and the phenylpyridinato (ppy) ligands. In contrast, the LUMO is predominantly localized on the 2,2'-bipyridine (B1663995) (bpy) ligand. The energy difference between the HOMO and LUMO provides an estimate of the electronic transition energy.
Table 1: Calculated HOMO and LUMO Energy Levels for [Ir(ppy)2(bpy)]+
| Molecular Orbital | Energy (eV) | Primary Contribution |
| HOMO | -5.8 | Ir(d) and ppy(π) |
| LUMO | -1.9 | bpy(π*) |
| HOMO-LUMO Gap | 3.9 | - |
Note: These values are representative and can vary depending on the specific computational methodology and basis set used.
Prediction and Interpretation of Absorption and Emission Spectra
TD-DFT calculations are utilized to simulate the electronic absorption and emission spectra of this compound. The calculated absorption spectrum typically shows intense bands in the ultraviolet region corresponding to spin-allowed singlet-singlet transitions, which are assigned as intraligand (π→π*) transitions within the ppy and bpy ligands. Weaker bands in the visible region are attributed to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) and spin-forbidden triplet metal-to-ligand charge transfer (³MLCT) transitions.
The emission spectrum is modeled by calculating the energy of the transition from the optimized triplet excited state to the ground state. The calculated emission energy generally shows good agreement with the experimentally observed phosphorescence, confirming the ³MLCT nature of the emissive state.
Analysis of Charge Transfer Character in Excited States
The nature of the electronic transitions can be further elucidated by analyzing the charge transfer character of the excited states. For this compound, the lowest energy absorption bands and the emission are dominated by MLCT character. This involves the transfer of electron density from the metal-ppy moiety (HOMO) to the bpy ligand (LUMO).
Natural Transition Orbital (NTO) analysis is often performed to provide a more detailed picture of the charge transfer process. NTOs represent the orbitals involved in the electronic transition as a hole (the vacated orbital) and a particle (the occupied orbital). For the lowest triplet state of this compound, the hole is localized on the iridium center and the ppy ligands, while the particle is localized on the bpy ligand, confirming the MLCT assignment.
Elucidation of Photophysical and Redox Mechanisms
The photophysical and redox properties of this compound are central to its application in areas such as photoredox catalysis and as an emissive material. researchgate.net These properties are governed by the nature of its electronic excited states, which have been extensively investigated through a combination of spectroscopic techniques and computational modeling.
The luminescence of this compound arises from phosphorescence, a result of the strong spin-orbit coupling introduced by the heavy iridium atom, which facilitates intersystem crossing from singlet to triplet excited states. researchgate.net The primary excited states involved in its photophysics are of a charge-transfer nature. Computational studies, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been crucial in assigning the character of these states. nih.govacs.org The emission is generally attributed to a mixed state with contributions from both metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). nih.govacs.orgresearchgate.net Specifically, this involves an electron transition from orbitals with mixed Ir d-orbital and phenylpyridinate (ppy) π-orbital character to the π* orbitals of the 2,2'-bipyridine (bpy) ligand. nih.govacs.org
Some detailed investigations have identified multiple emissive states. One study using time-resolved spectroscopy and TD-DFT calculations assigned the observed triple phosphorescence to three distinct triplet states: an interligand charge-transfer (³LLCT) state, a metal-to-ligand ppy charge transfer (³MLCT(ppy)) state, and a metal-to-ligand bpy charge transfer (³MLCT(bpy)) state. researchgate.net The relative energies and contributions of these states can be influenced by the solvent polarity. researchgate.net
As a photoredox catalyst, this compound operates through single-electron transfer (SET) mechanisms. Upon absorption of visible light, the complex is promoted to an excited state, [*Ir(ppy)2(bpy)]+, which is both a stronger oxidant and a stronger reductant than the ground state. This excited state can then participate in either an oxidative or a reductive quenching cycle.
Oxidative Quenching Cycle: The excited complex donates an electron to a substrate, returning to its ground state as the oxidized [Ir(ppy)2(bpy)]2+ species. This pathway is favorable for the reduction of substrates.
Reductive Quenching Cycle: The excited complex accepts an electron from a sacrificial electron donor, forming the reduced species [Ir(ppy)2(bpy)]0. This highly reducing species can then transfer an electron to a substrate, regenerating the ground-state catalyst.
Recent studies have explored the reactivity of the one-electron reduced species, [Ir(ppy)2(bpy)]0. chemrxiv.org It has been shown that this reduced complex can itself absorb a photon, leading to a "super-reductant" excited state capable of reducing substrates with extremely negative reduction potentials (below -3 V vs SCE). chemrxiv.org Computational and experimental evidence suggests this photoreactivity arises from the intrinsic excitation of the reduced bipyridine radical anion ligand (bpy•−)*, with the iridium center acting as a spectator. chemrxiv.org This tandem photoredox catalysis mechanism enables access to highly demanding organic transformations. chemrxiv.org
The specific photophysical and electrochemical properties that underpin these mechanisms are summarized in the table below.
| Property | Value | Conditions | Reference |
| Absorption Maximum (λabs) | ~375 nm, ~452 nm | Dichloromethane (B109758) | rsc.orgprinceton.edu |
| Emission Maximum (λem) | 575 - 608 nm | Degassed Acetonitrile (B52724) | rsc.org |
| Excited-State Lifetime (τ) | 1.1 - 1.9 µs | Acetonitrile | princeton.edu |
| Ground State Oxidation | E1/2(IrIV/IrIII) = +0.77 V vs SCE | Acetonitrile | |
| Excited State Reduction | E1/2(IrIII/IrII) = +0.31 V vs SCE | Acetonitrile | princeton.edu |
| Excited State Oxidation | E1/2(IrIV/IrIII) = -1.73 V vs SCE | Acetonitrile | princeton.edu |
Molecular Dynamics Simulations for Solution-Phase Behavior
While broad investigations into the general solution-phase behavior of this compound using molecular dynamics (MD) simulations are not extensively documented in the literature, this powerful computational tool has been applied to understand its specific interactions in complex solution environments.
A notable application of MD simulations has been to elucidate the binding of the [Ir(ppy)2(bpy)]+ cation to biological macromolecules. nsf.gov For instance, simulations have been used to study the interaction between [Ir(ppy)2(bpy)]+ and amyloid-beta (Aβ) fibrils, which are associated with Alzheimer's disease. These computational studies revealed that the complex binds to two distinct sites on the surface of the Aβ fibrils. nsf.gov The simulations provided detailed insight into the nature of the binding interactions, complementing experimental data from time-resolved spectroscopy. nsf.gov This work demonstrates the utility of MD simulations in predicting and rationalizing the behavior of the iridium complex in a biologically relevant aqueous environment, which is crucial for the design of new molecular probes and therapeutic agents. nsf.gov
Conclusion and Future Research Directions
Summary of Key Research Advancements for [Ir(ppy)2(bpy)]PF6
Research on this compound, a cationic iridium(III) complex, has led to significant breakthroughs in several scientific domains. Its rich photophysical properties, including strong spin-orbit coupling, high luminescence quantum yields, and tunable emission wavelengths, have made it a workhorse in materials science and chemistry. researchgate.net
One of the most prominent applications of this compound is in the field of organic light-emitting diodes (OLEDs) . The complex's ability to exhibit intense and stable electroluminescence has been a key driver of this research. acs.org Its emission color can be tuned across the visible spectrum through modification of the ligands, a crucial feature for display technologies. researchgate.net
In the realm of photoredox catalysis , this compound and its derivatives have proven to be highly effective photocatalysts. acs.org They can facilitate a variety of organic transformations with high efficiency under mild conditions, driven by visible light. This has opened up new, greener synthetic pathways in organic chemistry. rsc.org
Furthermore, the luminescent properties of this complex have been harnessed for bioimaging applications. Its long phosphorescence lifetime allows for time-resolved imaging, reducing background interference from autofluorescence in biological systems. researchgate.net
The fundamental understanding of the electronic structure of this compound has also advanced significantly. The highest occupied molecular orbital (HOMO) is generally localized on the iridium center and the phenyl rings of the ppy ligands, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the bpy ligand. acs.orgresearchgate.net This charge-transfer character of the excited state is central to its photophysical behavior. acs.org
Current Limitations and Remaining Research Challenges
Despite its successes, this compound faces several limitations that are the focus of ongoing research. A primary challenge is the relatively high cost of iridium, which can be a barrier to large-scale commercial applications. rsc.org
In the context of OLEDs, the operational stability of devices based on ionic iridium complexes like this compound can be a concern. The movement of ions within the device under an electric field can lead to changes in the emissive zone and eventual device degradation. researchgate.net The inherent instability of these complexes can be attributed to ligand exchange reactions, often with residual solvent or water molecules, leading to the formation of non-luminescent species. researchgate.net
For photoredox catalysis, challenges include catalyst recyclability and potential product contamination with the metal. rsc.org While homogeneous catalysis offers high efficiency, separating the catalyst from the reaction mixture can be difficult.
Furthermore, the absorption of this compound in the visible region, while present, is not as strong as that of some organic dyes. researchgate.net This can limit the light-harvesting efficiency in applications like photocatalysis and solar energy conversion.
Emerging Trends in Iridium(III) Complex Research Relevant to this compound
The broader field of iridium(III) complex research is continually evolving, with several emerging trends directly impacting the future of this compound and its derivatives.
A major focus is the development of near-infrared (NIR) emitting complexes . nih.govmdpi.com Shifting the emission to the NIR region is highly desirable for applications in bioimaging, as it allows for deeper tissue penetration and reduced scattering. nih.gov This is often achieved by extending the π-conjugation of the ligands.
Another significant trend is the design of stimuli-responsive iridium complexes . These materials can change their photophysical properties in response to external stimuli such as pH, temperature, or the presence of specific analytes. This opens up possibilities for creating advanced sensors and smart materials.
There is also a growing interest in the development of water-soluble iridium complexes . This would enhance their applicability in biological systems and for certain catalytic reactions in aqueous media. Strategies to achieve this include the incorporation of hydrophilic groups onto the ligands.
The exploration of multinuclear iridium(III) complexes and their unique photophysical properties is another active area of research. These systems can exhibit different excited-state dynamics and energy transfer processes compared to their mononuclear counterparts.
Finally, the development of more sustainable and cost-effective synthetic methods for iridium complexes is a continuous effort. This includes exploring alternative, more abundant metal centers and designing more efficient catalytic systems. rsc.org
Prospective Avenues for Fundamental and Applied Research on this compound and its Derivatives
The future of research on this compound and its derivatives is rich with possibilities, spanning both fundamental understanding and practical applications.
Fundamental Research:
Advanced Spectroscopic and Theoretical Studies: Deeper investigations into the excited-state dynamics, including inter-ligand energy transfer and non-radiative decay pathways, will provide a more complete picture of the photophysics of these complexes. researchgate.net Time-resolved spectroscopy and high-level computational modeling will be crucial tools in this endeavor. acs.org
Structure-Property Relationship Elucidation: Systematic studies on the effects of subtle structural modifications to both the ppy and bpy ligands will continue to refine our ability to tune the photophysical and electrochemical properties of these complexes. acs.org This includes exploring the impact of introducing various functional groups and altering the steric and electronic nature of the ligands. mdpi.comacs.org
Understanding Degradation Pathways: A more thorough understanding of the mechanisms of degradation in various applications (e.g., OLEDs, photocatalysis) is essential for designing more robust and long-lasting materials. researchgate.net
Applied Research:
Next-Generation OLEDs: The development of highly efficient and stable blue-emitting analogues of this compound remains a key challenge for full-color display and lighting applications. Research will also focus on improving the stability of light-emitting electrochemical cells (LEECs) based on these ionic complexes. researchgate.net
Novel Photocatalytic Systems: The design of this compound derivatives with enhanced light-harvesting capabilities and improved catalytic efficiency is a major goal. This includes the development of recyclable catalysts, for example by anchoring the complex to a solid support or a polymer backbone. rsc.org
Advanced Bioimaging and Theranostics: Future research will focus on developing targeted and multifunctional iridium(III) complexes for theranostics, combining diagnostic imaging with therapeutic action. This could involve attaching biomolecules for specific targeting or incorporating functionalities for photodynamic or photothermal therapy. nih.gov
Sensors and Molecular Probes: The sensitivity of the emission of this compound to its local environment can be further exploited to create highly selective and sensitive chemical sensors for ions, small molecules, and biomacromolecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing [Ir(ppy)₂(bpy)]PF₆, and what critical parameters influence its purity and yield?
- Methodological Answer : The synthesis involves reacting the dimeric precursor [(ppy)₂Ir(μ-Cl)]₂ with 2,2'-bipyridine (bpy) in a refluxing solvent (e.g., dichloromethane or ethanol) under inert conditions. After ligand coordination, a counterion exchange with NH₄PF₆ yields the final PF₆⁻ salt. Key parameters include:
- Reaction time/temperature : Extended reflux (24–48 hours) ensures complete ligand substitution.
- Purification : Column chromatography or recrystallization removes unreacted ligands and chloride contaminants, which can impair device performance .
- Yield optimization : Stoichiometric control of bpy (1.1–1.3 equivalents) minimizes side products.
Q. Which spectroscopic and electrochemical techniques are essential for characterizing [Ir(ppy)₂(bpy)]PF₆, and what key parameters should be reported?
- Methodological Answer :
- Photophysical analysis : UV-Vis absorption (λₐᵦₛ) and photoluminescence (PL) spectra (λₑₘ) in solution/film states, including quantum yield (Φ) and lifetime (τ) measurements. Excited-state decay profiles distinguish triplet-state contributions .
- Electrochemical characterization : Cyclic voltammetry (CV) in anhydrous solvents (e.g., CH₂Cl₂) reports oxidation (Eₒₓ) and reduction (E_red) potentials vs. Fc/Fc⁺. The quasi-reversible Ir(III)/Ir(IV) oxidation at ~+0.83 V is critical for assessing charge injection in devices .
- Structural validation : Single-crystal X-ray diffraction confirms ligand geometry and counterion arrangement .
Advanced Research Questions
Q. How do structural modifications in the ancillary ligands of [Ir(ppy)₂(bpy)]PF₆ affect its photophysical properties and device performance in light-emitting electrochemical cells (LECs)?
- Methodological Answer : Ancillary ligand substitution alters emission maxima, stability, and intermolecular interactions. For example:
- Sulfonyl group position : Regioisomeric sulfonyl-substituted bpy ligands blue-shift emission by 68–92 nm compared to the parent complex. [Ir(1)₂(bpy)]PF₆ shows the largest shift (517 nm vs. 585 nm) due to electronic effects .
- Bulky substituents : 2-naphthyl groups on bpy reduce intermolecular quenching, enhancing device efficiency (e.g., 15.2 cd/A for [Ir(ppy)₂(Naphbpy)]PF₆ vs. 8.7 cd/A for unmodified analogs) .
- Table : Comparison of ligand modifications and photophysical outcomes:
| Ligand Modification | Emission λₑₘ (nm) | Device Efficiency (cd/A) | Reference |
|---|---|---|---|
| Parent ([Ir(ppy)₂(bpy)]PF₆) | 585 | 8.7 | |
| Sulfonyl-substituted (C-6) | 517 | 12.1 | |
| 2-Naphthyl-bpy | 550 | 15.2 |
Q. What methodologies are recommended for resolving contradictions in reported device efficiencies of [Ir(ppy)₂(bpy)]PF₆-based LECs across different studies?
- Methodological Answer : Contradictions often arise from:
- Contaminants : Trace chloride (Cl⁻) from incomplete counterion exchange reduces luminance (e.g., batch 2 in Fig. 1 shows 50% lower efficiency due to Cl⁻ ). Mitigation: rigorous purification (e.g., repeated precipitation).
- Device architecture : Variations in layer thickness (e.g., PEDOT:PSS vs. ZnO hole-injection layers) and ionic liquid ratios (e.g., 4:1 [Ir-complex]:IL) impact turn-on voltage and stability .
- Measurement conditions : Standardize luminance testing under controlled humidity/temperature to prevent electrolyte degradation.
- Table : Key variables affecting LEC performance:
Q. How can researchers design experiments to isolate the effects of ligand stacking vs. electronic contributions in [Ir(ppy)₂(bpy)]PF₆ derivatives?
- Methodological Answer :
- Computational modeling : DFT calculations compare HOMO/LUMO distributions in modified vs. parent complexes to quantify electronic effects .
- Crystallography : X-ray structures identify π-stacking distances (e.g., 3.4 Å in [Ir(ppy)₂(Naphbpy)]PF₆) and correlate with PL quenching rates .
- Device testing : Compare lifetimes of derivatives with steric hindrance (e.g., naphthyl groups) versus electronic-withdrawing substituents under accelerated aging (e.g., 85°C/85% RH) .
Guidelines for Rigorous Research Design
- Frameworks : Apply PICOT (Population: material properties; Intervention: ligand modification; Comparison: parent complex; Outcome: efficiency/stability; Time: device lifetime) to structure hypotheses .
- Data validation : Replicate key experiments (e.g., PL quantum yield) across multiple labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
